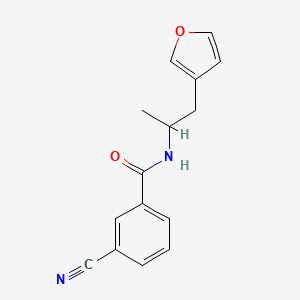

3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

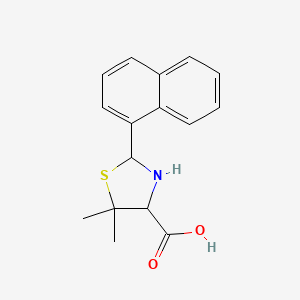

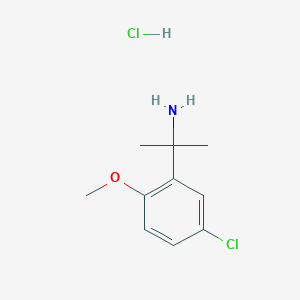

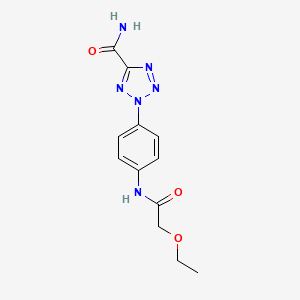

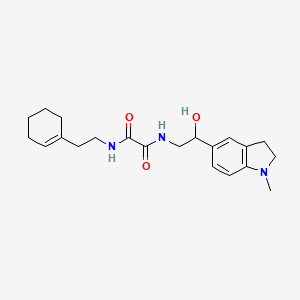

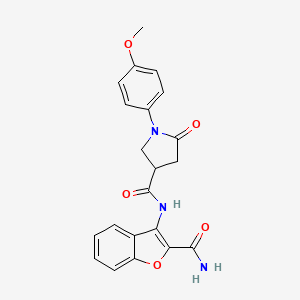

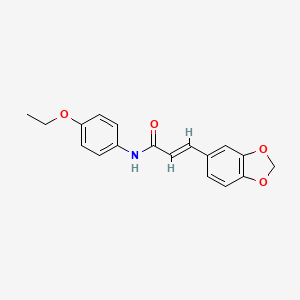

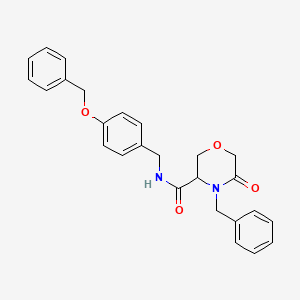

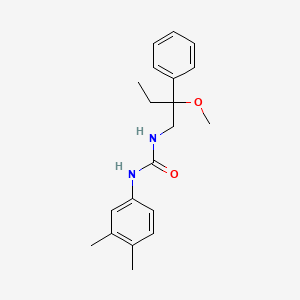

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the cyano group, and the attachment of the furan ring. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyano groups are likely to contribute to the compound’s polarity, while the furan ring may influence its shape and reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group might be reduced to an amine, or the benzamide group could be hydrolyzed to produce an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide: and its derivatives have been studied for their potential antiproliferative effects. These compounds have shown promising activity against liver carcinoma cell lines, such as HEPG2. The pyridine core, which is present in these compounds, is known to possess a range of pharmacological activities, including anticancer properties . The derivatives 5c and 5d have demonstrated significant antitumor activity with IC50 values of 1.46 and 7.08 µM , respectively, indicating their potential as novel anticancer agents .

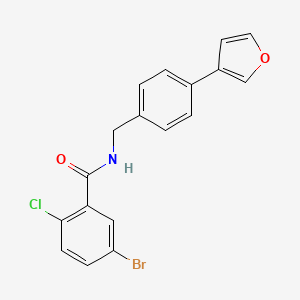

Antibacterial Activity

The furan moiety, which is part of the compound’s structure, is recognized for its antibacterial properties. Furan derivatives have been extensively researched for their ability to combat microbial resistance, which is a growing global issue. These compounds have been employed in the development of new antibacterial agents that are effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in synthetic strategies is a crucial approach in medicinal chemistry for discovering new drugs with distinct mechanisms of action .

Antimicrobial Properties

Apart from antibacterial activity, furan derivatives also exhibit a broad spectrum of antimicrobial properties, including antifungal and antiviral activities. This makes them valuable in the search for new treatments for infections caused by resistant strains of microorganisms .

Anti-Inflammatory and Analgesic Effects

Compounds containing the furan ring have been reported to show anti-inflammatory and analgesic properties. This is attributed to the structural features of the furan ring, which can interact with biological targets involved in the inflammatory response and pain perception .

Antihypertensive Properties

Substituted cyanopyridines, which are related to the compound , have been found to possess antihypertensive properties. This suggests that the compound and its derivatives could be explored for their potential use in managing high blood pressure conditions .

Topoisomerase Inhibitory Activity

Pyridine derivatives, including those related to 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide , have been studied for their topoisomerase inhibitory activity. This activity is significant because it can lead to cytotoxicity against various human cancer cell lines, marking these compounds as potential anticancer agents .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its behavior under different conditions, or exploring its potential uses in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(7-13-5-6-19-10-13)17-15(18)14-4-2-3-12(8-14)9-16/h2-6,8,10-11H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHXDSAPTHHFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)

![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)